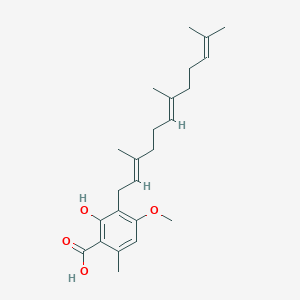
4-O-Methylgrifolic acid
Overview
Description
Grifolic acid methyl ether is a natural product derivative with the molecular formula C24H34O4. It is known for its biological activity, particularly as a partial agonist of the G-protein-coupled receptor GPR120. This compound has been studied for its potential therapeutic applications, especially in the context of metabolic disorders and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Grifolic acid methyl ether can be synthesized through various methods, including the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) as a mild base .
Industrial Production Methods
Industrial production of ethers, including grifolic acid methyl ether, often involves the use of homogeneous Bronsted acids and Lewis acid-based transition metals as catalysts. These methods can include the use of phase transfer and polymer-supported catalysts for the synthesis of symmetrical and unsymmetrical ethers .
Chemical Reactions Analysis
Types of Reactions
Grifolic acid methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of grifolic acid methyl ether include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) for acidic cleavage. The reaction conditions can vary, but typically involve aqueous solutions of these acids .
Major Products Formed
The major products formed from the reactions of grifolic acid methyl ether depend on the specific reaction conditions. For example, acidic cleavage of ethers typically results in the formation of alcohols and alkyl halides .
Scientific Research Applications
Grifolic acid methyl ether has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a partial agonist of the GPR120 receptor, influencing metabolic processes.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and inflammation.
Industry: Utilized in the production of various chemical compounds and as a catalyst in industrial processes
Mechanism of Action
Grifolic acid methyl ether exerts its effects by acting as a partial agonist of the GPR120 receptor. This receptor is involved in the regulation of metabolic processes, including insulin release and inflammation. The compound competitively inhibits long-chain fatty acid-induced activation of GPR120 signaling, leading to decreased secretion of certain hormones such as glucose-dependent insulinotropic polypeptide (GIP) in response to fat ingestion .
Comparison with Similar Compounds
Grifolic acid methyl ether is similar to other grifolin derivatives, such as grifolic acid. These compounds share similar biological activities and mechanisms of action, particularly in their interaction with GPR120 and GPR40 receptors. grifolic acid methyl ether is unique in its specific partial agonist activity and its ability to selectively inhibit certain signaling pathways .
List of Similar Compounds
- Grifolic acid
- Grifolin
- MEDICA16 (a reference compound known to activate GPR40)
Properties
IUPAC Name |
2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-20-21(28-6)15-19(5)22(23(20)25)24(26)27/h9,11,13,15,25H,7-8,10,12,14H2,1-6H3,(H,26,27)/b17-11+,18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZABMWMUVWDJX-OUBUNXTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











